molecular formula C22H22ClN5O B8417588 5-Chloro-2-ethyl-9-methyl-13-{[methyl(phenyl)amino]methyl}-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

5-Chloro-2-ethyl-9-methyl-13-{[methyl(phenyl)amino]methyl}-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No. B8417588
M. Wt: 407.9 g/mol
InChI Key: LXYRIXWPXWAGJA-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

The 2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.050 g, 0.15 mmol) was dissolved in N-methylaniline (1 mL) and stirred for 3 days. The mixture was purified by column chromatography (hexanes to ethyl acetate gradient) to give the title compound (0.025 g, 41%), m.p. 55°-57° C., foam.
Name
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:22])[C:7](=[O:21])[C:8]3[CH:18]=[C:17]([CH2:19]Cl)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1.[CH3:23][NH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:22])[C:7](=[O:21])[C:8]3[CH:18]=[C:17]([CH2:19][N:24]([C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=4)[CH3:23])[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1

Inputs

Step One
Name
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.05 g
Type
reactant
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CCl)=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
CNC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography (hexanes to ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CN(C)C3=CC=CC=C3)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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